Cas no 132252-86-9 ((2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide)

132252-86-9 structure
상품 이름:(2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide
CAS 번호:132252-86-9
MF:C10H7FN2S
메가와트:206.239383935928
MDL:MFCD01049135
CID:4588378
(2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide 화학적 및 물리적 성질
이름 및 식별자
-
- (2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide
-
- MDL: MFCD01049135
- 인치: 1S/C10H7FN2S/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5-
- InChIKey: TXTBVZMAVKCLRA-YVMONPNESA-N
- 미소: C(N)(=S)/C(/C#N)=C\C1=CC=C(F)C=C1
(2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 8M-557S-1MG |
2-cyano-3-(4-fluorophenyl)-2-propenethioamide |
132252-86-9 | >90% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | 8M-557S-0.5G |
2-cyano-3-(4-fluorophenyl)-2-propenethioamide |
132252-86-9 | >90% | 0.5g |
£385.00 | 2025-02-08 | |
Key Organics Ltd | 8M-557S-5MG |
2-cyano-3-(4-fluorophenyl)-2-propenethioamide |
132252-86-9 | >90% | 5mg |
£46.00 | 2025-02-08 | |
A2B Chem LLC | AI74633-5g |
(2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide |
132252-86-9 | >90% | 5g |
$4744.00 | 2024-04-20 | |
abcr | AB343224-1g |
2-Cyano-3-(4-fluorophenyl)-2-propenethioamide, 90%; . |
132252-86-9 | 90% | 1g |
€1312.80 | 2025-02-22 | |
Key Organics Ltd | 8M-557S-1G |
2-cyano-3-(4-fluorophenyl)-2-propenethioamide |
132252-86-9 | >90% | 1g |
£770.00 | 2025-02-08 | |
A2B Chem LLC | AI74633-5mg |
(2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide |
132252-86-9 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI74633-1g |
(2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide |
132252-86-9 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI74633-500mg |
(2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide |
132252-86-9 | >90% | 500mg |
$720.00 | 2024-04-20 | |
Key Organics Ltd | 8M-557S-5G |
2-cyano-3-(4-fluorophenyl)-2-propenethioamide |
132252-86-9 | >90% | 5g |
£3080.00 | 2025-02-08 |
(2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide 관련 문헌
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
132252-86-9 ((2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide) 관련 제품
- 1361539-39-0(3,5-Bis(2,4,6-trichlorophenyl)isonicotinonitrile)
- 1189709-65-6(N-1-(3’-Benzyloxyphenyl)ethyl-N-(methyl-d3)-O-ethylcarbamate)
- 1805966-30-6(5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 941966-80-9(N-{4H,5H,6H-cyclopentac1,2oxazol-3-yl}-3,4,5-trimethoxybenzamide)
- 2248349-30-4(4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride)
- 1647-88-7(6-fluoro-2-phenylquinoline-4-carboxylic acid)
- 1251924-75-0(2-({1,4,6-trimethyl-1H-pyrazolo3,4-bpyridin-3-yl}oxy)acetic acid)
- 2198242-19-0(tert-butyl (4R)-4-cyanoazepane-1-carboxylate)
- 2228841-06-1(tert-butyl N-2-(2-amino-3,3-difluoropropyl)-5-chlorophenylcarbamate)
- 2137821-30-6(1H-Indole-3-propanoic acid, 2-(4-bromophenyl)-7-fluoro-)
추천 공급업체
Amadis Chemical Company Limited
(CAS:132252-86-9)(2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide

순결:99%
재다:1g
가격 ($):550.0